molecular formula C9H6N2O3 B041612 2-(1,3,4-Oxadiazol-2-yl)benzoic acid CAS No. 1211587-20-0

2-(1,3,4-Oxadiazol-2-yl)benzoic acid

Cat. No.: B041612
CAS No.: 1211587-20-0
M. Wt: 190.16 g/mol
InChI Key: AGJPXIVRXZWYFH-UHFFFAOYSA-N
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Description

2-(1,3,4-Oxadiazol-2-yl)benzoic acid is a heterocyclic compound that features a benzoic acid moiety fused with an oxadiazole ring. The oxadiazole ring is a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3,4-Oxadiazol-2-yl)benzoic acid typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzoic acid hydrazide with carbon disulfide in the presence of a base, followed by oxidation to form the oxadiazole ring . Another approach involves the cyclization of benzoyl hydrazine with an appropriate acid chloride under dehydrating conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2-(1,3,4-Oxadiazol-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(1,3,4-Oxadiazol-2-yl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3,4-Oxadiazol-2-yl)benzoic acid involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole derivatives: These compounds also contain an oxadiazole ring but differ in the position of nitrogen atoms.

    1,3,4-Thiadiazole derivatives: Similar structure but with a sulfur atom replacing the oxygen in the ring.

    Benzoxazole derivatives: Contain a fused benzene and oxazole ring

Uniqueness

2-(1,3,4-Oxadiazol-2-yl)benzoic acid is unique due to its specific arrangement of the oxadiazole ring and benzoic acid moiety, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple research fields make it a valuable compound .

Properties

IUPAC Name

2-(1,3,4-oxadiazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O3/c12-9(13)7-4-2-1-3-6(7)8-11-10-5-14-8/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJPXIVRXZWYFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=CO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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